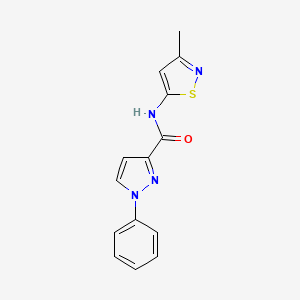

![molecular formula C14H26N2O2 B7584979 2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)

2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one, commonly known as MADAM-11, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It was first synthesized in 2017 by a research team at the University of Würzburg in Germany. Since then, MADAM-11 has gained significant attention in the scientific community due to its potential applications in research and medicine.

Mechanism of Action

MADAM-11 acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. It also acts as a releasing agent of these neurotransmitters, leading to their increased release into the synaptic cleft. This results in an increase in the levels of these neurotransmitters in the brain, leading to the characteristic stimulant effects observed with synthetic cathinones.

Biochemical and Physiological Effects

The biochemical and physiological effects of MADAM-11 are similar to those observed with other synthetic cathinones. These effects include increased heart rate, blood pressure, and body temperature, as well as euphoria, increased sociability, and increased energy levels. However, the exact effects of MADAM-11 on the central nervous system and its long-term effects on health are still not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of MADAM-11 for lab experiments is its high potency and selectivity for dopamine, norepinephrine, and serotonin transporters. This makes it a useful tool for investigating the role of these neurotransmitters in various physiological and pathological conditions. However, the use of MADAM-11 in lab experiments is limited by its potential for abuse and its lack of approval for use in humans.

Future Directions

There are several future directions for research on MADAM-11. One area of research is the development of more selective and potent synthetic cathinones that can be used as research tools for investigating the role of neurotransmitters in various physiological and pathological conditions. Another area of research is the investigation of the long-term effects of synthetic cathinones on health and the development of strategies for mitigating their potential risks. Finally, the development of novel therapeutic agents based on the structure of MADAM-11 and other synthetic cathinones is an area of active research in the field of medicinal chemistry.

Synthesis Methods

MADAM-11 is synthesized through a multi-step process that involves the reaction of 4-methylpiperidine with 2-methoxypropiophenone followed by reductive amination with sodium borohydride. The resulting product is then subjected to spirocyclization with 1,3-dibromo-5,5-dimethylhydantoin to yield MADAM-11.

Scientific Research Applications

MADAM-11 has potential applications in various fields of scientific research. It can be used as a research tool to study the structure-activity relationship of synthetic cathinones and their effects on the central nervous system. MADAM-11 can also be used to investigate the mechanism of action of synthetic cathinones and their interaction with neurotransmitter receptors.

properties

IUPAC Name |

2-methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-12(18-3)13(17)16-10-9-15(2)11-14(16)7-5-4-6-8-14/h12H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYOFAFSGFHPSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC12CCCCC2)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)

![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)

![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)

![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)

![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)

![1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7584945.png)

![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)

![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)